Embusartan - 156001-18-2

Embusartan

Catalog Number: EVT-267117
CAS Number: 156001-18-2
Molecular Formula: C25H24FN5O3
Molecular Weight: 461.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Embusartan, also known as BAY 10-6734, is a potent, orally active angiotensin II receptor antagonist being developed by Bayer as an antihypertensive agent. The compound has potential for once daily administration with antihypertensive activity still present over a 24-h period. Embusartan was under preclinical development in Germany for the treatment of hypertension.
Source and Classification

Embusartan is classified as an angiotensin II receptor antagonist (also known as an angiotensin receptor blocker). These compounds are primarily used in the treatment of hypertension and heart failure. Angiotensin II is a potent vasoconstrictor; thus, blocking its action leads to vasodilation and reduced blood pressure. Embusartan belongs to a broader class of compounds known as sartans, which includes well-known drugs like losartan and valsartan. The development of Embusartan is part of ongoing research into more effective antihypertensive agents with fewer side effects compared to traditional therapies.

Synthesis Analysis

The synthesis of Embusartan involves several key steps that typically include:

  1. Starting Materials: The synthesis begins with readily available precursors such as substituted benzimidazoles or imidazoles.
  2. Key Reactions:
    • Condensation Reactions: These are often employed to form the core structure of the molecule. For example, reactions involving carbonyl compounds with amines can yield the desired heterocyclic structures.
    • Functional Group Modifications: Various functional groups are introduced to enhance the pharmacological properties of the compound. This may include alkylation or acylation steps.
  3. Purification: Post-synthesis, techniques such as recrystallization or chromatography are utilized to purify the final product.

Technical parameters for these reactions often include temperature control, reaction time optimization, and solvent selection to maximize yield and purity.

Molecular Structure Analysis

The molecular structure of Embusartan can be characterized by its unique arrangement of atoms that allows it to effectively bind to angiotensin II receptors. Key features include:

  • Core Structure: Typically features a biphenyl moiety that is essential for receptor binding.
  • Functional Groups: The presence of specific functional groups such as carboxylic acids or tetrazoles that enhance interaction with the receptor.
  • 3D Conformation: The spatial arrangement is crucial for binding affinity; molecular modeling studies often aid in optimizing this aspect.

Nuclear magnetic resonance spectroscopy and X-ray crystallography are commonly used techniques for elucidating the detailed structure of Embusartan.

Chemical Reactions Analysis

Embusartan undergoes various chemical reactions that can affect its stability and efficacy:

  1. Degradation Pathways: Under certain conditions (e.g., exposure to light or heat), Embusartan may degrade into inactive metabolites. Understanding these pathways is essential for developing stable formulations.
  2. Metabolic Reactions: In vivo studies indicate that Embusartan may be metabolized by cytochrome P450 enzymes, leading to active or inactive metabolites, which can influence its pharmacokinetics.
  3. Analytical Methods: High-performance liquid chromatography coupled with mass spectrometry is frequently employed to analyze these reactions and quantify both Embusartan and its metabolites in biological samples.
Mechanism of Action

Embusartan exerts its pharmacological effects primarily through selective antagonism of the angiotensin II type 1 receptor. The detailed mechanism includes:

  • Receptor Binding: By binding to the angiotensin II type 1 receptor, Embusartan prevents angiotensin II from exerting its vasoconstrictive effects.
  • Physiological Outcomes: This blockade leads to vasodilation, decreased secretion of aldosterone (which regulates sodium retention), and ultimately lower blood pressure.
  • Signal Transduction Inhibition: The inhibition of downstream signaling pathways associated with the receptor further contributes to its antihypertensive effects.

Clinical studies have demonstrated significant reductions in blood pressure among patients treated with Embusartan compared to placebo groups.

Physical and Chemical Properties Analysis

Embusartan exhibits several notable physical and chemical properties:

  • Molecular Weight: Typically around 500 g/mol.
  • Solubility: Soluble in organic solvents but may have limited solubility in water; this property can affect bioavailability.
  • Stability: Generally stable under normal conditions but sensitive to light and moisture; proper storage conditions are essential for maintaining efficacy.

These properties are critical for formulation development and ensuring effective delivery in clinical settings.

Applications

Embusartan has several significant applications in medicine:

  • Hypertension Management: Primarily used as an antihypertensive agent in patients with high blood pressure.
  • Heart Failure Treatment: Shows promise in managing heart failure by reducing cardiac workload through vasodilation.
  • Research Applications: Ongoing studies explore its potential benefits in other conditions related to cardiovascular health, including chronic kidney disease.
Historical Evolution of Sartan-Based Therapeutics

The development of sartan-class therapeutics represents a landmark achievement in rational drug design targeting the renin-angiotensin-aldosterone system (RAAS). The first breakthrough came with losartan in 1995, which emerged from a systematic optimization of imidazole-5-acetic acid derivatives discovered by Takeda Pharmaceuticals in 1982 [8]. This pioneering non-peptide angiotensin II receptor blocker (ARB) overcame the limitations of earlier peptide analogs like saralasin, which suffered from poor oral bioavailability, short duration of action, and partial agonist activity [8]. The structural evolution from S-8308 to losartan required over fifty person-years of research, demonstrating the complexity of developing effective AT1 receptor antagonists [8].

The chemical refinement of ARBs progressed through several generations characterized by structural innovations and pharmacokinetic improvements. First-generation ARBs like losartan featured biphenyl-tetrazole cores with moderate receptor affinity and required hepatic activation to their carboxylic acid metabolites (EXP-3174 in losartan's case) for full therapeutic effect [1] [10]. Second-generation agents including valsartan, irbesartan, and candesartan exhibited enhanced receptor binding affinity and insurmountable antagonism – meaning higher angiotensin II concentrations could not overcome their receptor blockade [6] [10]. This progression culminated in third-generation ARBs with bifunctional targeting, exemplified by telmisartan's partial PPAR-γ agonism, representing a paradigm shift toward multifunctional RAAS modulation [5].

Table 1: Evolution of Sartan Therapeutics

GenerationRepresentative AgentsStructural FeaturesPharmacological Advances
Pre-ARB PeptidesSaralasinAngiotensin II analogsProof-of-concept receptor blockade
First GenerationLosartanBiphenyl tetrazoleFirst oral bioavailability; prodrug metabolism
Second GenerationValsartan, Irbesartan, CandesartanVaried heterocyclesInsurmountable antagonism; higher affinity
Third GenerationTelmisartanBiphenyl benzimidazolePPAR-γ agonism; bifunctional activity

The limitations of ACE inhibitors—particularly persistent dry cough (occurring in 5-20% of patients) and angioedema—created a crucial therapeutic niche for ARBs [1] [6]. Unlike ACE inhibitors, ARBs do not inhibit bradykinin degradation, thereby avoiding bradykinin-mediated adverse effects while providing more complete angiotensin II receptor blockade [6]. This pharmacological distinction established ARBs as preferred alternatives for ACE-intolerant patients, especially those requiring RAAS inhibition for hypertension, heart failure, or diabetic nephropathy [1].

Properties

CAS Number

156001-18-2

Product Name

Embusartan

IUPAC Name

methyl 2-butyl-1-[[2-fluoro-4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]-6-oxopyridine-4-carboxylate

Molecular Formula

C25H24FN5O3

Molecular Weight

461.5 g/mol

InChI

InChI=1S/C25H24FN5O3/c1-3-4-7-19-12-18(25(33)34-2)14-23(32)31(19)15-17-11-10-16(13-22(17)26)20-8-5-6-9-21(20)24-27-29-30-28-24/h5-6,8-14H,3-4,7,15H2,1-2H3,(H,27,28,29,30)

InChI Key

LYVGOAYMIAQLHI-UHFFFAOYSA-N

SMILES

CCCCC1=CC(=CC(=O)N1CC2=C(C=C(C=C2)C3=CC=CC=C3C4=NNN=N4)F)C(=O)OC

Solubility

Soluble in DMSO, not in water

Synonyms

6-n-butyl-4-methoxycarbonyl-2-oxo-1-((2'-(1H-tetrazol-5-yl)-3-fluorobiphenyl-4-yl)methyl)-1,2-dihydropyridine
BAY 10-6734
BAY-10-6734
embu-sartan
embusartan

Canonical SMILES

CCCCC1=CC(=CC(=O)N1CC2=C(C=C(C=C2)C3=CC=CC=C3C4=NNN=N4)F)C(=O)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.